trans-Khellactone

PAF Antagonism Inflammation Platelet Aggregation

trans-Khellactone (CAS 23458-04-0), also designated as (-)-trans-khellactone or (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, is a naturally occurring angular pyranocoumarin belonging to the khellactone class of coumarin derivatives. This chiral compound possesses two stereocenters at the C-3' and C-4' positions, existing specifically in the trans configuration (3'S,4'R).

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
CAS No. 23458-04-0
Cat. No. B027147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Khellactone
CAS23458-04-0
Molecular FormulaC14H14O5
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C
InChIInChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1
InChIKeyHKXQUNNSKMWIKJ-WCQYABFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





trans-Khellactone (CAS 23458-04-0) Procurement Guide: Baseline Characteristics and Research-Grade Specifications


trans-Khellactone (CAS 23458-04-0), also designated as (-)-trans-khellactone or (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, is a naturally occurring angular pyranocoumarin belonging to the khellactone class of coumarin derivatives [1]. This chiral compound possesses two stereocenters at the C-3' and C-4' positions, existing specifically in the trans configuration (3'S,4'R) [2]. trans-Khellactone is biosynthetically derived and can be isolated from various Peucedanum species, including P. wulongense and P. praeruptorum , and serves as both a direct bioactive molecule and a critical analytical standard for characterizing the pharmacokinetics of khellactone-based therapeutics [3].

Why trans-Khellactone (CAS 23458-04-0) Cannot Be Substituted with Generic Coumarins or Khellactone Isomers


Generic substitution of trans-khellactone with other coumarins or even its cis-isomer is scientifically unsound due to profound, stereochemistry-dependent differences in pharmacological target engagement and metabolic fate. Studies explicitly demonstrate that the cis isomers of khellactone exhibit markedly superior potency as platelet-activating factor (PAF) receptor antagonists compared to trans isomers, a distinction driven by the spatial orientation of the C-3' and C-4' substituents [1]. Furthermore, the metabolic disposition of trans-khellactone is enantioselective; it is converted in vivo to cis-khellactone, and the pharmacokinetic profiles of these enantiomers diverge significantly, necessitating enantiospecific analytical methods for accurate quantification in biological matrices [2]. Therefore, substituting trans-khellactone with a racemic mixture or the incorrect isomer can invalidate experimental outcomes, particularly in studies of PAF-mediated inflammation, cancer cell differentiation, or in vivo pharmacokinetics where stereochemical integrity is paramount.

trans-Khellactone (CAS 23458-04-0) Quantitative Differentiation Evidence Against Closest Analogs


trans-Khellactone vs. cis-Khellactone: Stereochemistry-Dependent PAF Receptor Antagonism

In a direct head-to-head comparison, trans-khellactone derivatives exhibit markedly weaker inhibition of platelet-activating factor (PAF)-induced platelet aggregation compared to their cis-khellactone counterparts. This stereochemical dependency was quantified across multiple acylated derivatives. For example, (±)-trans-3',4'-diacetylkhellactone was categorized as 'weakly inhibitory,' whereas its cis-analog, (±)-cis-3',4'-diacetylkhellactone, demonstrated 'strong' inhibition [1]. This pattern was consistent across several structurally related pairs (e.g., trans- vs. cis-4'-acetyl-3'-crotonoylkhellactone; trans- vs. cis-4'-acetyl-3'-tigloylkhellactone), confirming that the trans configuration is unfavorable for PAF receptor antagonism [1].

PAF Antagonism Inflammation Platelet Aggregation

trans-Khellactone vs. cis-Khellactone: Enantioselective Pharmacokinetics and Metabolic Interconversion

In vivo, (+)-trans-khellactone (dTK) undergoes metabolic conversion to (±)-cis-khellactone (d/lCK), and the resulting enantiomers exhibit enantioselective pharmacokinetic profiles. A validated online SPE-chiral LC-MS/MS method was developed to simultaneously quantify these species in rat plasma, achieving quantification limits (LOQs) of 2.57 ng/mL for dTK and 1.28 ng/mL for lCK and dCK [1]. Critically, the study demonstrated that the pharmacokinetic profiles of dCK vs. lCK, dPA vs. lPA, and dPB vs. lPB were enantioselectively different in both normal and chronic obstructive pulmonary disease (COPD) rat models [1]. This enantioselectivity extends to the parent compound; the metabolic fate of trans-khellactone is not equivalent to that of its cis isomer or racemic mixtures.

Pharmacokinetics Drug Metabolism Enantiospecific Analysis

trans-Khellactone vs. Praeruptorin A (Pd-Ia) and Praeruptorin B (Pd-II): PAF Antagonism and Target Selectivity

While trans-khellactone itself is a weak PAF antagonist, its acylated derivatives (e.g., praeruptorins) are among the most potent in the class. However, this potency is confined to PAF antagonism; most khellactone derivatives, including praeruptorins, exhibit noncompetitive antagonism of histamine- and leukotriene D4 (LTD4)-induced contractions in guinea pig ileum, but the trans-configuration is generally associated with reduced activity [1]. In contrast, cis-khellactone has demonstrated inhibition of soluble epoxide hydrolase (sEH) with an IC50 of 3.1 ± 2.5 µM [2], a target not associated with trans-khellactone. This divergence in target engagement underscores that trans-khellactone, even as a weak PAF antagonist, serves a distinct pharmacological profile compared to both its potent acylated derivatives and its cis-isomer.

PAF Antagonism Natural Product Pharmacology Respiratory Disease

trans-Khellactone vs. Khellin and Visnagin: Divergent Structural Class and Biological Activity

Khellin and visnagin are furanochromones, a distinct chemical class from the angular pyranocoumarin structure of trans-khellactone. This fundamental structural difference translates to divergent biological activities. Khellin is a known inhibitor of CYP1A1 (IC50 = 4.02 µM) [1] and EGFR (IC50 = 0.15 µM) [2], while visnagin induces relaxation of vascular smooth muscle (IC50 = 1.7 ± 0.8 x 10^-5 M for noradrenaline-contracted arteries) . In contrast, trans-khellactone and its derivatives are primarily characterized as weak PAF antagonists and are not reported to inhibit CYP1A1 or EGFR, nor do they exhibit significant vasorelaxant properties. This class-level divergence underscores that trans-khellactone cannot serve as a surrogate for khellin or visnagin in studies of those specific targets.

Natural Product Comparison Coumarin vs. Furanochromone Biological Activity

trans-Khellactone vs. Praeruptorin A and B: Differential Potency in PAF Antagonism

Direct comparative studies of PAF-induced platelet aggregation reveal a clear potency hierarchy among khellactone derivatives. While specific IC50 values for trans-khellactone itself are not reported due to weak activity, its acylated derivatives (praeruptorins) are among the most potent in the class. The study by Aida et al. (1995) categorized (±)-trans-3',4'-diacetylkhellactone (18) as 'weakly inhibitory,' whereas its cis-counterpart and other cis-acylated derivatives (e.g., compounds 3, 5-8, 10, 11) were 'strongly inhibitory' [1]. This demonstrates that even within the khellactone class, the trans configuration is universally associated with reduced PAF antagonism, while specific acylation patterns on the cis scaffold can confer high potency. For context, praeruptorin A and B are among the most extensively studied potent PAF antagonists in this class.

PAF Antagonism Structure-Activity Relationship Natural Product Potency

trans-Khellactone: A Defined Chiral Starting Material vs. Racemic Mixtures

trans-Khellactone can be synthesized in high enantiomeric purity, as demonstrated by the highly enantioselective total synthesis of (+)-(3'S,4'R)-trans-khellactone from 7-hydroxycoumarin, achieving 97% ee and 58% overall yield in three steps [1]. This contrasts with the use of racemic mixtures or cis/trans mixtures, which are often encountered in natural product extracts. The availability of trans-khellactone with defined stereochemistry is critical for the synthesis of enantiopure khellactone derivatives and for studying structure-activity relationships (SAR) where stereochemistry dictates biological activity. For instance, the SAR of PAF antagonism explicitly requires the cis configuration, and the use of an enantiopure trans starting material allows for controlled epimerization or functionalization to access specific stereoisomers [2].

Synthetic Chemistry Enantioselective Synthesis Chiral Building Block

Optimal Procurement and Research Applications for trans-Khellactone (CAS 23458-04-0)


Enantiospecific Pharmacokinetic Studies of Khellactone-Based Therapeutics

Due to the enantioselective metabolic conversion of trans-khellactone to cis-khellactone and the divergent pharmacokinetic profiles of the resulting enantiomers [1], trans-khellactone is an essential analytical standard for the development and validation of chiral LC-MS/MS methods. Its use ensures accurate quantification of this specific stereoisomer in biological matrices, a requirement for preclinical and clinical pharmacokinetic studies of drugs derived from Peucedani Radix (Qian-hu) [1].

Stereochemical Probe in PAF Receptor Pharmacology

trans-Khellactone serves as a critical stereochemical control in studies of platelet-activating factor (PAF) antagonism. Its weak activity compared to cis-khellactone and acylated cis-derivatives (e.g., praeruptorins) [2] makes it an ideal negative control or tool to dissect the stereochemical requirements of PAF receptor binding. Researchers investigating the SAR of khellactone-based PAF antagonists require the defined trans isomer to establish baseline activity and to validate the stereospecificity of their assays [2].

Chiral Building Block for the Synthesis of Enantiopure Khellactone Derivatives

The highly enantioselective synthesis of (+)-(3'S,4'R)-trans-khellactone (97% ee) [3] establishes this compound as a valuable chiral starting material for the preparation of diverse, stereochemically defined khellactone analogs. This is particularly important for medicinal chemistry programs aiming to optimize the PAF antagonism or explore other biological activities (e.g., anti-inflammatory, anticancer) where stereochemistry is known to profoundly impact potency [2].

Reference Standard for Natural Product Dereplication and Quality Control

trans-Khellactone is a characteristic constituent of several Peucedanum species . Its use as a certified reference standard is crucial for the dereplication of natural product extracts, the quality control of herbal medicines derived from Peucedani Radix, and the authentication of botanical materials. Its distinct chromatographic and spectral properties allow for unambiguous identification and quantification in complex mixtures, distinguishing it from other coumarins and khellactone isomers [1].

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